molecular formula C12H14NNaO4 B5094097 Sodium;4-[(2-methoxybenzoyl)amino]butanoate

Sodium;4-[(2-methoxybenzoyl)amino]butanoate

Cat. No.: B5094097
M. Wt: 259.23 g/mol
InChI Key: DXYZYCFOGKGSMD-UHFFFAOYSA-M
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Description

Sodium;4-[(2-methoxybenzoyl)amino]butanoate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sodium ion, a methoxybenzoyl group, and a butanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;4-[(2-methoxybenzoyl)amino]butanoate typically involves the reaction of 2-methoxybenzoic acid with 4-aminobutanoic acid in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which facilitate the formation of the amide bond between the two reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-[(2-methoxybenzoyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or alkyl halides.

Major Products

    Oxidation: Formation of 4-[(2-hydroxybenzoyl)amino]butanoate.

    Reduction: Formation of 4-[(2-methoxybenzyl)amino]butanoate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium;4-[(2-methoxybenzoyl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium;4-[(2-methoxybenzoyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;4-[(2-hydroxybenzoyl)amino]butanoate
  • Sodium;4-[(2-chlorobenzoyl)amino]butanoate
  • Sodium;4-[(2-methylbenzoyl)amino]butanoate

Uniqueness

Sodium;4-[(2-methoxybenzoyl)amino]butanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

sodium;4-[(2-methoxybenzoyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.Na/c1-17-10-6-3-2-5-9(10)12(16)13-8-4-7-11(14)15;/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYZYCFOGKGSMD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14NNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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